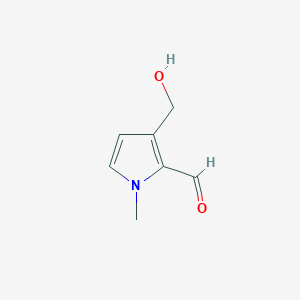
3-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a formyl group (-CHO) attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The formyl group can then be introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Reduction: 3-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyrrole derivatives. It may also serve as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde depends on its interaction with molecular targets. The hydroxymethyl and formyl groups can participate in hydrogen bonding and covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group and an aldehyde group, but with a furan ring instead of a pyrrole ring.
3-Hydroxymethyl-3-methyl-oxetane: Contains a hydroxymethyl group and a methyl group attached to an oxetane ring.
Uniqueness
3-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups and the pyrrole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
51788-25-1 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-3,5,9H,4H2,1H3 |
InChI Key |
UEHCQBPETZKJMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


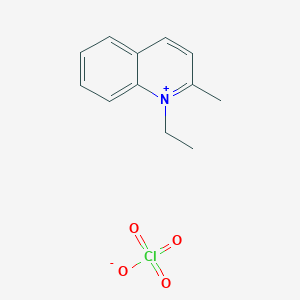
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
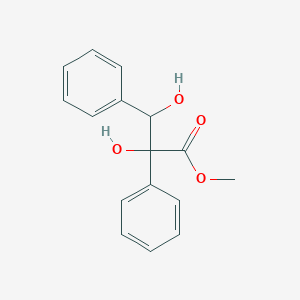
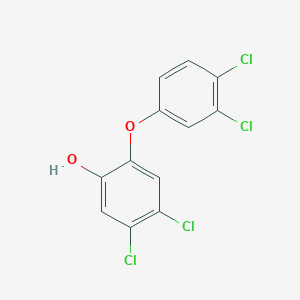
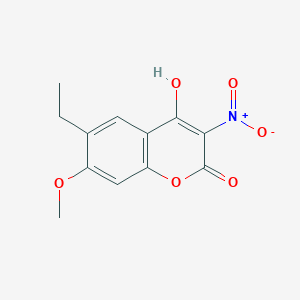
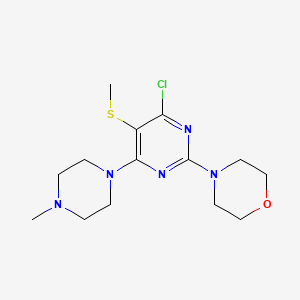
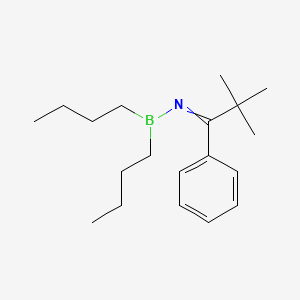
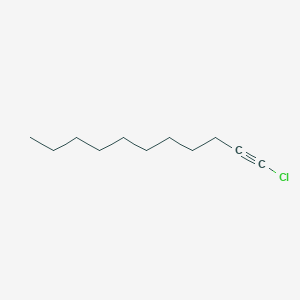
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
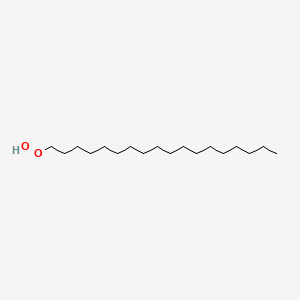

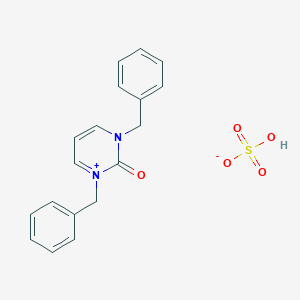

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
